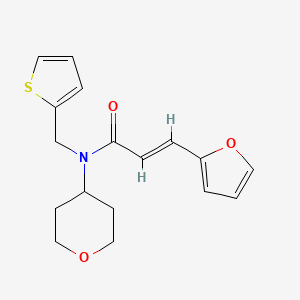

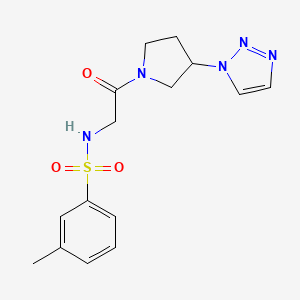

(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cyclization and Synthesis of Heterocycles

The study of intramolecular cyclization processes involving compounds with furan and thiophene rings, such as (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide, has led to the development of diverse heterocyclic systems. These processes are critical for synthesizing compounds with potential applications in pharmaceuticals and materials science. For instance, the cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates results in the formation of dihydrothiopyrano[3,4-b]furans and related structures, highlighting the versatility of furan and thiophene derivatives in chemical synthesis (Pevzner, 2021).

Enantioselective Synthesis

The application of marine and terrestrial fungi in the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide illustrates the compound's role in producing enantiomerically enriched molecules. This process is significant for the synthesis of bioactive compounds with specific stereochemistry, which is crucial for their biological activity and interaction with biological targets (Jimenez et al., 2019).

Supramolecular Chemistry

Studies on the crystal packing of furan/thiophene carboxamide compounds provide insights into the supramolecular effects of aromaticity. These investigations are foundational for designing materials with specific optical, electronic, or mechanical properties. The differences in π-π interactions and hydrogen bonding patterns based on the aromatic system (furan vs. thiophene) can influence the material's overall characteristics and functionality (Rahmani et al., 2016).

Antimicrobial Activity

The synthesis and characterization of novel chitosan Schiff bases derived from heterocyclic moieties, including furan and thiophene derivatives, underscore the potential antimicrobial applications of these compounds. Evaluating their biological activity against various microbial strains can lead to the development of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria (Hamed et al., 2020).

Molecular Modeling and Antioxidant Potential

Catalytic synthesis and subsequent molecular modeling studies of chalcone derivatives incorporating (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide highlight the compound's utility in producing antioxidants. These studies provide a framework for understanding the molecular basis of antioxidant activity and guide the design of molecules with enhanced ability to neutralize free radicals, which is essential for addressing oxidative stress-related diseases (Prabakaran et al., 2021).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c19-17(6-5-15-3-1-9-21-15)18(13-16-4-2-12-22-16)14-7-10-20-11-8-14/h1-6,9,12,14H,7-8,10-11,13H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYOWVCLPNJJJG-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2688210.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2688212.png)

![3,4,5-trimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2688214.png)

![Methyl 5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2688217.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2688223.png)

![2-{[(4-fluorophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2688224.png)

![Methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2688225.png)